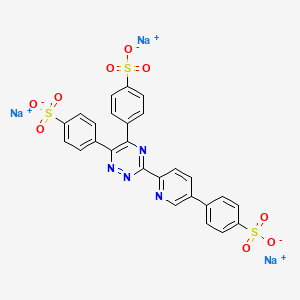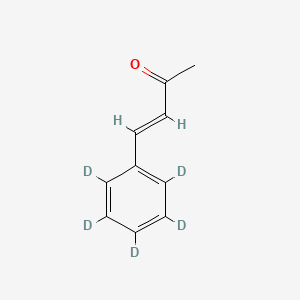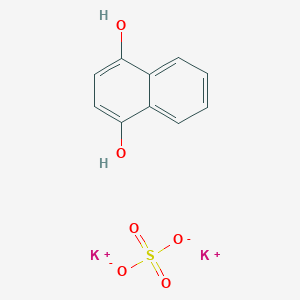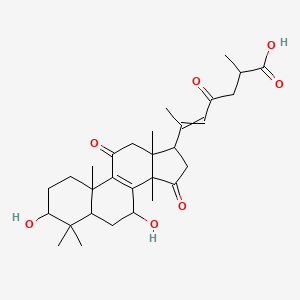
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt” is a chemical compound with the linear formula C20H12N4O6S2Na2 . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H12N4O6S2Na2 . The exact mass and monoisotopic mass of the compound are not specified .Physical And Chemical Properties Analysis
This compound appears as a tan to gray powder . The melting point, boiling point, density, and solubility in water are not specified .Scientific Research Applications
Biological and Medicinal Applications : This compound has been studied for its potential in biological and medicinal fields. For instance, its complexes with zinc have been explored for biological applications due to their water solubility and potential for serum distribution via albumins (Abeydeera et al., 2018). Additionally, novel rhenium complexes containing this compound have been synthesized and characterized for potential use in biological imaging applications (Ranasinghe et al., 2016).
Chemical Analysis and Detection : It has been utilized in the spectrophotometric determination of metals like gold and silver, demonstrating its utility in microanalysis (Mehra et al., 1982). Furthermore, its use in the detection of ferrous metal, as a reagent that reacts with ferrous ion to form a magenta complex, highlights its role in forensic science (Thornton & Stoney, 1977).
Analytical Sensing : This compound has been integrated into composite thin films for spectroscopic sensing of ions like Fe(2+) and H(+) (Shi et al., 1998).
Antimicrobial Applications : Its copper-triazine derivatives have been synthesized and studied for antimicrobial activity, showing potential as antibacterial and antifungal drug leads (Katugampala et al., 2018).
Catalysis and Electrochemistry : Studies have been conducted on complexes of Cu(II) with this compound adsorbed on electrodes, revealing insights into surface coordination chemistry and electrocatalysis (Zhang & Anson, 1993).
properties
IUPAC Name |
trisodium;4-[6-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O9S3.3Na/c31-40(32,33)20-8-1-16(2-9-20)19-7-14-23(27-15-19)26-28-24(17-3-10-21(11-4-17)41(34,35)36)25(29-30-26)18-5-12-22(13-6-18)42(37,38)39;;;/h1-15H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGTJOFOGOICQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=C(N=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N4Na3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)